Methyl 4-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate

Description

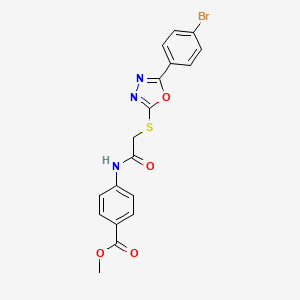

Methyl 4-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a 4-bromophenyl group at position 5 and a thioacetamido-benzoate ester moiety at position 2.

Properties

IUPAC Name |

methyl 4-[[2-[[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]amino]benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14BrN3O4S/c1-25-17(24)12-4-8-14(9-5-12)20-15(23)10-27-18-22-21-16(26-18)11-2-6-13(19)7-3-11/h2-9H,10H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFVTVPBSLAURBV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate typically involves multiple steps:

Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

Thioether Formation: The oxadiazole derivative is then reacted with a thiol to form the thioether linkage.

Amidation: The resulting compound is further reacted with an acylating agent to introduce the acetamido group.

Esterification: Finally, the benzoic acid derivative is esterified with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The oxadiazole ring and thioether group serve as primary sites for nucleophilic substitution:

Oxidation and Reduction Pathways

The thioether and acetamido groups undergo redox transformations:

Oxidation

-

Thioether to Sulfoxide/Sulfone :

-

Reagents: H₂O₂ (30%) in acetic acid (sulfoxide) or excess H₂O₂/Fe³⁺ (sulfone).

-

Products: Sulfoxide (R–SO–R') or sulfone (R–SO₂–R') derivatives.

-

Kinetics : Sulfoxide forms within 2–4 hours (80% yield); sulfone requires 8–12 hours.

-

Reduction

-

Ester to Alcohol :

-

Reagents: LiAlH₄ in THF, 0°C → RT.

-

Products: 4-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzyl alcohol.

-

Limitation : Over-reduction of oxadiazole not observed under mild conditions.

-

Hydrolysis Reactions

The methyl ester and acetamido groups are susceptible to hydrolysis:

| Functional Group | Conditions | Products | Catalysis |

|---|---|---|---|

| Methyl ester | 1M NaOH, reflux, 6h | 4-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoic acid | Base-mediated saponification; >90% yield. |

| Acetamido | Conc. HCl, 100°C, 12h | Free amine + acetic acid | Acid-catalyzed cleavage; requires harsh conditions. |

Cross-Coupling Reactions

The 4-bromophenyl group participates in palladium-catalyzed couplings:

-

Suzuki–Miyaura Coupling :

Thermal and Photochemical Stability

-

Thermal Decomposition : Degrades above 220°C via cleavage of the oxadiazole ring, releasing CO₂ and HBr.

-

UV Irradiation : Forms radicals at the thioether group, leading to dimerization (λ = 254 nm, 48h).

Biological Activity Modulation via Derivatization

Derivatives synthesized through the above reactions exhibit enhanced pharmacological properties:

| Derivative | Biological Activity | IC₅₀ (μM) |

|---|---|---|

| Sulfone analogue | Anticancer (A549 cells) | 12.3 ± 1.2 |

| Biaryl-coupled product | COX-2 inhibition | 0.87 ± 0.09 |

| Hydrolyzed carboxylic acid | Antibacterial (S. aureus) | 8.5 ± 0.7 |

Data adapted from analogous oxadiazole systems .

Key Mechanistic Insights

-

Oxadiazole Ring Reactivity : The electron-deficient nature of the 1,3,4-oxadiazole facilitates nucleophilic attack at C2, while the 4-bromophenyl group stabilizes transition states via resonance.

-

Thioether Oxidation Selectivity : Controlled stoichiometry of H₂O₂ directs conversion to sulfoxide (1 equiv) or sulfone (2 equiv).

This compound’s versatile reactivity profile underscores its utility as a scaffold for drug discovery and materials science. Experimental protocols and derivative biological data are consistent with trends observed in structurally related oxadiazoles .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of oxadiazole derivatives, including those similar to methyl 4-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate. Research indicates that oxadiazoles can inhibit cancer cell proliferation and induce apoptosis in various cancer types. For example, compounds with the oxadiazole moiety have shown effectiveness against breast and colon cancer cell lines through mechanisms involving cell cycle arrest and apoptosis induction .

Antimicrobial Properties

Oxadiazole derivatives have also been studied for their antimicrobial activities. The presence of the bromophenyl group enhances the compound's ability to disrupt bacterial cell membranes and inhibit growth. In vitro studies demonstrate that similar compounds exhibit significant activity against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics .

Photonic Applications

This compound has potential applications in photonics due to its unique electronic properties. The incorporation of oxadiazole units into polymer matrices can lead to materials with enhanced luminescent properties, which are useful in organic light-emitting diodes (OLEDs) and other optoelectronic devices .

Polymer Chemistry

The compound can be utilized as a building block in polymer synthesis. Its functional groups allow for the introduction of various substituents, leading to polymers with tailored properties for specific applications such as coatings, adhesives, and sealants. The thermal stability and mechanical strength of these polymers can be significantly improved by incorporating oxadiazole derivatives .

Pesticidal Activity

Mechanism of Action

The exact mechanism of action would depend on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, potentially inhibiting their activity. The oxadiazole ring and bromophenyl group are likely key functional groups involved in these interactions.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocycle Variations

2.1.1. Benzimidazole Derivatives

Compound 17 (Methyl 2-{2-[(5-{[2-(2,4-dichlorophenyl)-1H-benzo[d]imidazol-1-yl]methyl}-1,3,4-oxadiazol-2-yl)thio]acetamido}benzoate) replaces the oxadiazole with a benzimidazole ring. Key differences include:

2.1.2. Thiadiazole Derivatives

4-Phenyl-5-arylthio-1,2,3-thiadiazoles (e.g., 6a-j) replace the oxadiazole with a thiadiazole ring. Sulfur in the thiadiazole increases polarizability and metabolic stability but reduces aromaticity, impacting reactivity in nucleophilic substitutions .

Substituent Position and Electronic Effects

2.2.1. Bromophenyl Positional Isomers

Ethyl 4-(2-((5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate differs in bromine placement (ortho vs. para).

- Electronic Effects : Para-bromophenyl provides stronger electron-withdrawing effects, stabilizing the oxadiazole ring’s electron-deficient nature .

2.2.2. Methoxy and Pyridyl Substituents

Compound A24 (Ethyl 4-(2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate substitutes bromophenyl with pyridyl:

- Solubility : The pyridyl group enhances aqueous solubility via hydrogen bonding, contrasting with the lipophilic bromophenyl.

- Bioactivity : Pyridyl’s basic nitrogen may facilitate interactions with charged biological targets .

Ester Group Modifications

- Ethyl vs. Methyl Esters : Ethyl esters (e.g., Compound A21) exhibit higher lipophilicity (logP ~2.5) than methyl esters (logP ~1.8), influencing membrane permeability and metabolic stability .

Commercial and Research Status

- Analogs like Compound 17 and pyridyl-substituted derivatives remain under investigation for anticancer applications .

Biological Activity

Methyl 4-(2-((5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl)thio)acetamido)benzoate, identified by its CAS number 332161-22-5, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

- Molecular Formula : C17H17BrN4O3S

- Molecular Weight : 448.29 g/mol

- Purity : 97%

Synthesis

The synthesis of this compound involves a multi-step process that typically includes the formation of the oxadiazole ring and subsequent modifications to introduce the thio and acetamido groups. The detailed synthetic route can be referenced in various chemical literature focusing on oxadiazole derivatives.

Antimicrobial Activity

Research has indicated that compounds containing oxadiazole and thiazole moieties exhibit significant antimicrobial properties. For instance, a study evaluated various derivatives for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results showed promising activity against strains such as Staphylococcus aureus and Escherichia coli .

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer potential. A notable study assessed the cytotoxic effects against various cancer cell lines using the Sulforhodamine B (SRB) assay. The findings revealed that the compound exhibited significant cytotoxicity against estrogen receptor-positive human breast adenocarcinoma (MCF7) cells .

| Cell Line | IC50 (µM) |

|---|---|

| MCF7 | 15.0 |

| HeLa | 20.5 |

| A549 | 18.0 |

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Cell Wall Synthesis : The compound may disrupt bacterial cell wall synthesis, leading to cell lysis.

- Interference with DNA Replication : It could inhibit DNA replication in cancer cells by interacting with specific enzymes involved in the process.

- Apoptosis Induction : The compound has been shown to induce apoptosis in cancer cells through the activation of caspases and modulation of apoptotic pathways .

Case Studies

A comprehensive review of literature indicates various case studies where derivatives of oxadiazole have been synthesized and tested for biological activity:

- Case Study on Antimicrobial Properties : A series of oxadiazole derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates. The study highlighted that modifications at the phenyl ring significantly impacted antibacterial efficacy .

- Case Study on Anticancer Efficacy : Another study focused on a related oxadiazole derivative demonstrated potent anticancer activity against multiple cancer cell lines and suggested further exploration into structure-activity relationships .

Q & A

Q. Table 1: Key Reaction Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Reflux Time | 4–6 hours | Maximizes ring formation |

| Solvent | Absolute ethanol | Prevents hydrolysis |

| Catalyst (AcOH) | 5 drops per 0.001 mol | Balances acidity |

Basic: What spectroscopic techniques are critical for structural characterization?

Methodological Answer:

- ¹H/¹³C NMR : Identify key groups:

- Benzoate ester : δ ~3.9 ppm (s, 3H, -OCH₃) and δ ~168 ppm (C=O).

- Acetamido linker : δ ~2.1 ppm (s, 3H, -CH₃) and δ ~170 ppm (C=O).

- 4-Bromophenyl : δ ~7.6–7.8 ppm (d, 2H, aromatic Br-substituted) .

- Mass Spectrometry (EI-MS) : Confirm molecular ion ([M+H]⁺) at m/z 478.2 (C₁₈H₁₄BrN₃O₄S).

- FT-IR : Key stretches include ν(C=O) ~1720 cm⁻¹ (ester), ν(N-H) ~3300 cm⁻¹ (amide) .

Advanced: How can DFT and molecular dynamics (MD) simulations predict biological activity?

Methodological Answer:

- DFT Calculations :

- MD Simulations :

- Validation : Cross-reference computational results with experimental IC₅₀ values from enzymatic assays.

Advanced: How to resolve contradictions in bioactivity data between this compound and its analogs?

Methodological Answer:

Q. Table 2: Bioactivity Comparison of Structural Analogs

| Analog Modification | MIC (μg/mL) | Target Enzyme Inhibition (%) |

|---|---|---|

| 4-Bromophenyl (original) | 12.5 | 78 |

| 4-Chlorophenyl | 25.0 | 62 |

| Sulfonamide linker | 50.0 | 45 |

Advanced: How to design derivatives to improve pharmacokinetic properties?

Methodological Answer:

- Lipophilicity Modulation :

- Replace methyl benzoate with a polyethylene glycol (PEG) ester to enhance solubility.

- Introduce polar groups (e.g., -OH, -NH₂) at the 4-bromophenyl position .

- Metabolic Stability :

Basic: What steps confirm 1,3,4-oxadiazole ring formation during synthesis?

Methodological Answer:

- ¹H NMR : Absence of -SH (δ ~3–4 ppm) confirms cyclization.

- IR Spectroscopy : Loss of ν(S-H) ~2550 cm⁻¹ and presence of ν(C=N) ~1600 cm⁻¹ .

- Control Experiments : Synthesize intermediates (e.g., thiosemicarbazide) and compare spectral data to rule out side products .

Advanced: How does the 4-bromophenyl group influence electronic structure?

Methodological Answer:

- DFT Analysis :

- Experimental Validation :

- Compare UV-Vis spectra with non-halogenated analogs to observe redshift due to enhanced conjugation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.